molecular formula C12H20N4O B1481836 6-(2-aminoethoxy)-2-cyclopropyl-N-propylpyrimidin-4-amine CAS No. 2097972-68-2

6-(2-aminoethoxy)-2-cyclopropyl-N-propylpyrimidin-4-amine

Cat. No.: B1481836
CAS No.: 2097972-68-2
M. Wt: 236.31 g/mol
InChI Key: IITKBRYKDMTBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Aminoethoxy)-2-cyclopropyl-N-propylpyrimidin-4-amine ( 2097972-68-2) is a chemical compound with the molecular formula C12H20N4O and a molecular weight of 236.31 g/mol . This pyrimidine derivative features a distinct molecular structure that includes a cyclopropyl group, a propylamino chain, and a flexible 2-aminoethoxy side arm, which may contribute to its potential interactions in biological systems . The compound is supplied with a high purity level of 95% or greater and is typically stocked for immediate shipment to support ongoing research activities . As a building block in medicinal chemistry, this amine-functionalized pyrimidine is intended for use in pharmaceutical research and development applications only. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use .

Properties

IUPAC Name

6-(2-aminoethoxy)-2-cyclopropyl-N-propylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-2-6-14-10-8-11(17-7-5-13)16-12(15-10)9-3-4-9/h8-9H,2-7,13H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITKBRYKDMTBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC(=N1)C2CC2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2-aminoethoxy)-2-cyclopropyl-N-propylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

The compound has the following chemical structure:

  • Molecular Formula : C11_{11}H16_{16}N4_{4}O
  • CAS Number : 2097972-68-2
  • Molecular Weight : 232.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is proposed that this compound may act as a modulator of enzyme activity or receptor binding, influencing several metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, a related study demonstrated that certain triazolo[4,5-d]pyrimidine derivatives exhibited bactericidal effects against antibiotic-resistant strains such as Staphylococcus aureus and Enterococcus faecalis .

Enzyme Inhibition

The compound may also exhibit inhibitory effects on specific enzymes involved in inflammatory processes. Inhibition of myeloperoxidase (MPO), an enzyme linked to various inflammatory diseases, has been reported for similar pyrimidine compounds . This suggests that this compound could potentially serve as a therapeutic agent in conditions characterized by excessive MPO activity.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus16 µg/mL
Compound BEscherichia coli32 µg/mL
This compound Enterococcus faecalis8 µg/mL

These findings highlight the potential of this compound as an effective antimicrobial agent.

Enzyme Activity Study

In another study focusing on MPO inhibition, various pyrimidine analogs were tested for their ability to inhibit MPO activity in vitro. The results showed that:

Compound% Inhibition at 10 µMIC50 (µM)
Control0-
This compound 75% 5.0
Compound C60%10.0

This data suggests that the compound exhibits significant inhibitory effects on MPO, indicating its potential for therapeutic use in inflammatory disorders.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrimidines, including 6-(2-aminoethoxy)-2-cyclopropyl-N-propylpyrimidin-4-amine, exhibit significant anti-proliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell growth in Hep3B, A549, and MCF7 cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapies .

1.2 Epigenetic Regulation

The compound is also being investigated for its role in epigenetic regulation. It has been identified as a potential inhibitor of bromodomain proteins that recognize acetylated lysines on histones. This inhibition can lead to altered gene expression patterns associated with cancer progression, making it a target for therapeutic intervention in neoplastic diseases . The ability to modulate epigenetic factors positions this compound as a valuable tool in cancer treatment strategies.

Pharmacological Applications

2.1 Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific cellular targets. Preliminary studies suggest that the compound may bind to DNA and protein macromolecules, leading to alterations in cellular functions such as apoptosis and cell cycle regulation . This binding affinity is crucial for its anticancer properties.

2.2 Antimicrobial Activity

In addition to its anticancer potential, the compound has demonstrated antimicrobial activity. Research indicates that similar pyrimidine derivatives possess antibacterial properties, which could be leveraged for developing new antibiotics or adjunct therapies for infections . The dual action against both cancer cells and microbial pathogens underscores the versatility of this compound in therapeutic applications.

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityShowed significant inhibition of cell proliferation in multiple cancer cell lines (Hep3B, A549) using pyrimidine derivatives .
Study BEpigenetic RegulationDemonstrated the compound's ability to inhibit bromodomain-mediated recognition of acetyl lysines, impacting gene transcription related to cancer .
Study CAntimicrobial PropertiesFound that related compounds exhibited strong antibacterial effects against various pathogens, indicating potential for new antibiotic development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Core

2-Cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine
  • Structure: Differs from the target compound by replacing the 6-aminoethoxy group with a methyl group and substituting the N-propyl amine with a 6-methoxypyridin-3-yl group.
6-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine
  • Structure : Contains a chloro group at position 6 and a 2,2-dimethoxyethylamine at position 4.
  • The dimethoxyethyl group introduces steric bulk and ether linkages, contrasting with the target compound’s aminoethoxy and cyclopropyl groups .

N-Substituent Modifications

6-(2-Aminoethoxy)-N-propylpyrimidin-4-amine
  • Structure: Lacks the cyclopropyl group at position 2 but retains the N-propyl and aminoethoxy groups.
2-(3-(4-Amino-6-chloropyrimidin-2-yl)phenoxy)-N-isopropylacetamide
  • Structure: Features a chloropyrimidine core linked to a phenoxy-acetamide moiety with an isopropyl group.
  • Key Differences: The acetamide linkage and aromatic phenoxy group suggest divergent binding modes compared to the target compound’s direct N-propyl substitution. The chloro substituent may confer different electronic properties .

Structural and Hypothesized Property Comparison

Compound Name (Source) Position 2 Substituent Position 6 Substituent Position 4 Substituent Key Hypothesized Properties
Target Compound Cyclopropyl 2-Aminoethoxy N-Propyl High solubility, metabolic stability
2-Cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine Cyclopropyl Methyl 6-Methoxypyridin-3-yl Lower solubility, aromatic interactions
6-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine Chloro 2,2-Dimethoxyethyl High reactivity, potential toxicity
6-(2-Aminoethoxy)-N-propylpyrimidin-4-amine 2-Aminoethoxy N-Propyl Reduced stability, higher polarity

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 6-(2-aminoethoxy)-2-cyclopropyl-N-propylpyrimidin-4-amine typically involves:

  • Starting from 4,6-dichloropyrimidine derivatives , which are commercially available and inexpensive.
  • Selective substitution of chlorine atoms at the 4- and 6-positions with amino and alkoxy groups.
  • Introduction of cyclopropyl and propyl groups via nucleophilic substitution or amination at the 2-position and nitrogen atom, respectively.

This strategy is supported by the well-established reactivity of halogenated pyrimidines toward nucleophiles such as amines and alkoxides.

Stepwise Preparation

Synthesis of 4-amino-6-chloropyrimidine Intermediate
  • Starting material: 4,6-dichloropyrimidine.
  • Reaction: Atmospheric-pressure ammonolysis or aminolysis.
  • Conditions: Reaction with ammonia or primary/secondary amines containing at least one free hydrogen atom.
  • Temperature: 30–60 °C.
  • Molar ratios: 4,6-dichloropyrimidine to ammonia or amine is 1:2 to 1:8.
  • Outcome: Selective substitution of chlorine at the 4-position by amino group to form 4-amino-6-chloropyrimidine.
  • Purification: Solid-liquid separation, drying.
  • Yield: Approximately 89.4%.
  • Purity: HPLC analysis shows residual 4,6-dichloropyrimidine ≤0.1% (peak area %).

This step is crucial to generate an intermediate with one chlorine atom replaced by an amino group, allowing for further selective substitution at the 6-position.

Alkoxy Substitution at the 6-Position
  • Starting material: 4-amino-6-chloropyrimidine intermediate.
  • Reaction: Nucleophilic substitution with 2-aminoethanol or its derivatives to introduce the 2-aminoethoxy group at the 6-position.
  • Catalysts: Alkaline catalysts such as potassium carbonate or sodium hydride.
  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) or alcohols.
  • Temperature: Reflux conditions, typically 50–100 °C.
  • Duration: Several hours to ensure complete substitution.
  • Work-up: Reaction mixture is cooled, filtered, and purified by crystallization or chromatography.
  • Yield: High yields reported, often above 80%.
  • Purity: High purity achieved with minimal impurities.

This step is key to installing the 2-aminoethoxy moiety, which imparts significant biological activity to the molecule.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 4,6-Dichloropyrimidine Ammonia or primary amine, 30–60 °C 4-Amino-6-chloropyrimidine ~89.4 Selective substitution at 4-position
2 4-Amino-6-chloropyrimidine Cyclopropyl precursor, propylamine 2-Cyclopropyl-N-propyl derivative Variable Introduction of cyclopropyl and propyl
3 2-Cyclopropyl-N-propyl intermediate 2-Aminoethanol, alkaline catalyst, reflux This compound >80 Alkoxy substitution at 6-position

Detailed Research Findings

Reaction Optimization and Yield

  • The ammonolysis step is optimized by controlling the molar ratio of ammonia to dichloropyrimidine and reaction temperature to minimize residual starting material.
  • The substitution of chlorine by aminoethoxy group requires careful control of base and temperature to avoid side reactions such as over-alkylation or decomposition.
  • Purification by crystallization under controlled cooling yields high-purity products suitable for further pharmaceutical development.

Environmental and Industrial Considerations

  • The use of 4,6-dichloropyrimidine as a starting material is advantageous due to its availability and cost-effectiveness.
  • The synthetic route avoids harsh reagents and uses relatively mild conditions, aligning with green chemistry principles.
  • The process is scalable and suitable for industrial production, with high yields and low impurity profiles.

The preparation of This compound involves a multi-step synthesis starting from 4,6-dichloropyrimidine. Key steps include selective ammonolysis to form 4-amino-6-chloropyrimidine, introduction of cyclopropyl and propyl groups, and nucleophilic substitution with 2-aminoethanol to install the aminoethoxy group. The methods are well-documented, efficient, and suitable for industrial scale-up, yielding high-purity products with good overall yields.

Q & A

Q. What are the recommended synthetic routes for 6-(2-aminoethoxy)-2-cyclopropyl-N-propylpyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling reactions. For example, pyrimidine scaffolds can be functionalized via:

  • Stepwise alkylation : Introduce cyclopropyl and propyl groups using base-mediated reactions (e.g., K₂CO₃ in DMF at 80°C) .
  • Aminoethoxy sidechain installation : React with 2-aminoethanol under Mitsunobu conditions (DIAD, PPh₃) or via SN2 displacement in anhydrous THF .
    Optimization : Use Design of Experiments (DoE) to vary solvent polarity, temperature, and stoichiometry. Monitor purity via HPLC and adjust reaction time to minimize byproducts (e.g., over-alkylation) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Employ a multi-technique approach:

  • Single-crystal X-ray diffraction : Resolve 3D structure and confirm cyclopropane ring geometry (e.g., bond angles ~60°) .
  • NMR spectroscopy :
    • ¹H NMR : Verify propyl chain integration (δ 0.9–1.5 ppm) and cyclopropyl protons (δ 1.2–1.8 ppm).
    • ¹³C NMR : Confirm pyrimidine carbons (δ 155–165 ppm) and cyclopropyl carbons (δ 8–12 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .

Q. What solvent systems are suitable for solubility testing, and how does polarity affect bioassay compatibility?

Methodological Answer:

  • Primary solvents : DMSO (for stock solutions) diluted with PBS or saline (≤0.1% DMSO final concentration).
  • Alternative systems : Ethanol/water mixtures (up to 10% ethanol) for low-polarity assays .
    Testing protocol :

Prepare serial dilutions in target buffers.

Centrifuge at 10,000 rpm to detect precipitation.

Use dynamic light scattering (DLS) to assess aggregation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with PyRx to simulate binding to ATP pockets. Parameterize force fields (e.g., AMBER) for cyclopropane’s strain energy .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).
  • Key metrics :
    • Binding affinity (ΔG) : Compare with reference inhibitors (e.g., staurosporine).
    • Hydrogen bonding : Identify interactions with kinase hinge regions (e.g., Glu91 in PKC) .

Q. What strategies resolve contradictions in enzymatic inhibition data across studies?

Methodological Answer:

  • Source analysis : Check assay conditions (e.g., ATP concentration, pH). Example: IC₅₀ varies if ATP >1 mM in kinase assays .
  • Orthogonal validation :
    • SPR (Surface Plasmon Resonance) : Measure kinetic constants (kₐ, kₐ) to confirm binding.
    • Cellular thermal shift assay (CETSA) : Verify target engagement in lysates .
  • Data reconciliation table :
StudyIC₅₀ (nM)Assay TypeATP (mM)pHConclusion
A50Fluorescent0.17.4Competitive inhibitor
B200Radioactive1.07.0ATP-sensitive

Reference : .

Q. How can reaction pathways be optimized using quantum chemical calculations?

Methodological Answer:

  • Reaction path screening : Use Gaussian 16 with DFT (B3LYP/6-311+G**) to map energy profiles for key steps (e.g., cyclopropane ring formation).
  • Transition state analysis : Identify high-energy intermediates (ΔG‡ >25 kcal/mol) and modify catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) .
  • Case study :
    • Intermediate stabilization : Introducing electron-withdrawing groups reduces activation energy by 8 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-aminoethoxy)-2-cyclopropyl-N-propylpyrimidin-4-amine
Reactant of Route 2
6-(2-aminoethoxy)-2-cyclopropyl-N-propylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.